molecular formula C15H16O2 B13532285 3-Methyl-2-(naphthalen-1-YL)butanoic acid

3-Methyl-2-(naphthalen-1-YL)butanoic acid

Cat. No.: B13532285
M. Wt: 228.29 g/mol
InChI Key: XRZRAOJHDGBPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(naphthalen-1-YL)butanoic acid is an organic compound with the molecular formula C15H16O3 It is characterized by a naphthalene ring attached to a butanoic acid moiety, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(naphthalen-1-YL)butanoic acid typically involves the reaction of naphthalene derivatives with butanoic acid precursors. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts to form the carbon-carbon bond between the naphthalene ring and the butanoic acid moiety . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance yield and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(naphthalen-1-YL)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the naphthalene ring.

Scientific Research Applications

3-Methyl-2-(naphthalen-1-YL)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(naphthalen-1-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-(naphthalen-1-YL)butanoic acid is unique due to its specific combination of a naphthalene ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-Methyl-2-(naphthalen-1-YL)butanoic acid is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, indicating potential applications in therapeutic contexts, particularly due to its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O2C_{15}H_{16}O_2. The compound features a naphthalene ring, which is known for its ability to interact with biological targets, enhancing the compound's overall activity.

PropertyValue
Molecular Weight232.29 g/mol
Melting PointNot extensively studied
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The naphthalene moiety likely plays a crucial role in mediating these interactions, influencing the compound's efficacy against certain biological processes.

Biological Activities

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. For instance, studies have shown that this compound can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro assays reveal that it can reduce pro-inflammatory cytokine production, which is critical in managing inflammatory diseases. This activity suggests that it could be beneficial in treating conditions such as arthritis or other inflammatory disorders .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was evaluated alongside other compounds for its antimicrobial properties. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
  • Inflammation Model : In another study focusing on inflammation models, the compound was shown to significantly reduce edema in animal models when administered prior to inflammatory stimuli. This suggests that it may modulate pathways involved in inflammation .

Future Directions

Given the promising biological activities demonstrated by this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and long-term effects of the compound.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which the compound exerts its antimicrobial and anti-inflammatory effects.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-methyl-2-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C15H16O2/c1-10(2)14(15(16)17)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,1-2H3,(H,16,17)

InChI Key

XRZRAOJHDGBPSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.